6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine
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Overview
Description
6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene core substituted with a pyridine and pyrimidine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a dihydronaphthalene compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridine and pyrimidine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine include:
Pyridin-2-yl derivatives: These compounds share the pyridine moiety and may have similar chemical properties.
Pyrimidin-4-yl derivatives: These compounds share the pyrimidine moiety and may exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of a naphthalene core with both pyridine and pyrimidine substituents
Properties
IUPAC Name |
6-methyl-5-[3-(2-methylsulfanylpyrimidin-4-yl)pyridin-2-yl]oxynaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-13-8-9-14-15(5-3-7-17(14)22)19(13)26-20-16(6-4-11-23-20)18-10-12-24-21(25-18)27-2/h3-12H,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVAILJHSXOUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)OC3=C(C=CC=N3)C4=NC(=NC=C4)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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